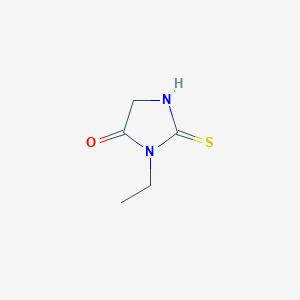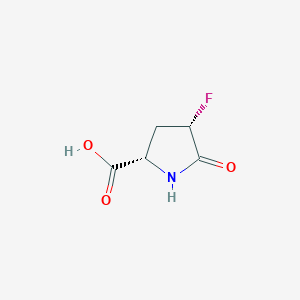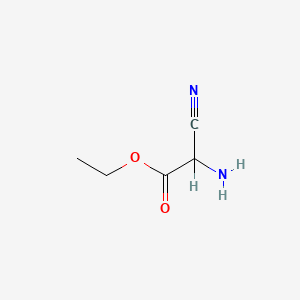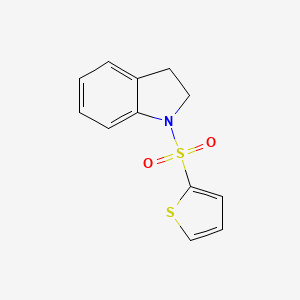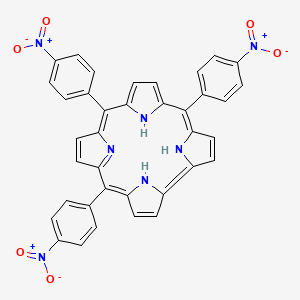
5,10,15-Tris(4-nitrophenyl)corrole
Overview
Description
5,10,15-Tris(4-nitrophenyl)corrole is a synthetic corrole derivative characterized by the presence of three nitrophenyl groups at the 5, 10, and 15 positions of the corrole macrocycle. Corroles are tetrapyrrolic macrocycles similar to porphyrins but with distinct structural and electronic properties. This compound is notable for its ability to act as a trianionic ligand for transition metals, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,10,15-Tris(4-nitrophenyl)corrole typically involves the condensation of pyrrole with aldehydes under specific conditions. One common method is the condensation of pyrrole with 4-nitrobenzaldehyde in the presence of an acid catalyst. This reaction can be carried out in the absence of a solvent, which has been shown to be particularly effective for synthesizing A3-type corroles from aldehydes with strong electron-withdrawing substituents .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves optimizing the synthetic route for large-scale production. This may include the use of continuous flow reactors and other scalable techniques to ensure consistent yield and purity.
Chemical Reactions Analysis
Types of Reactions
5,10,15-Tris(4-nitrophenyl)corrole undergoes various chemical reactions, including:
Oxidation: The nitrophenyl groups can be oxidized under specific conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or hydrogen in the presence of a catalyst.
Substitution: Electrophilic reagents such as halogens or nitrating agents under acidic conditions.
Major Products
Oxidation: Formation of nitro derivatives with higher oxidation states.
Reduction: Conversion of nitro groups to amino groups.
Substitution: Introduction of various substituents on the aromatic rings.
Scientific Research Applications
5,10,15-Tris(4-nitrophenyl)corrole has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to stabilize high-valent transition metal complexes.
Biology: Investigated for its potential in biological imaging and as a fluorescent probe.
Medicine: Explored for its potential in photodynamic therapy and as a drug delivery agent.
Industry: Utilized in catalysis and as a component in the development of advanced materials.
Mechanism of Action
The mechanism of action of 5,10,15-Tris(4-nitrophenyl)corrole primarily involves its ability to coordinate with transition metals. The corrole macrocycle provides a stable environment for metal ions, facilitating various catalytic and electronic processes. The nitrophenyl groups enhance the compound’s electron-withdrawing properties, influencing its reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
5,10,15-Tris(pentafluorophenyl)corrole: Similar in structure but with pentafluorophenyl groups instead of nitrophenyl groups.
5,10,15-Tris(4-sulfonatophenyl)corrole: Contains sulfonatophenyl groups, offering different solubility and reactivity properties.
Uniqueness
5,10,15-Tris(4-nitrophenyl)corrole is unique due to its strong electron-withdrawing nitrophenyl groups, which significantly impact its chemical reactivity and stability. This makes it particularly useful in applications requiring high-valent metal stabilization and specific electronic properties .
Properties
IUPAC Name |
5,10,15-tris(4-nitrophenyl)-22,24-dihydro-21H-corrin | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H23N7O6/c45-42(46)24-7-1-21(2-8-24)35-29-15-13-27(38-29)28-14-16-30(39-28)36(22-3-9-25(10-4-22)43(47)48)32-18-20-34(41-32)37(33-19-17-31(35)40-33)23-5-11-26(12-6-23)44(49)50/h1-20,38-40H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFPJYBRBJOHNHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C3C=CC(=C4C=CC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)[N+](=O)[O-])C8=CC=C(C=C8)[N+](=O)[O-])N4)N3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H23N7O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
661.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(S)-(+)-4,12-Bis(di(3,5-xylyl)phosphino)-[2.2]-paracyclophane](/img/structure/B3125474.png)
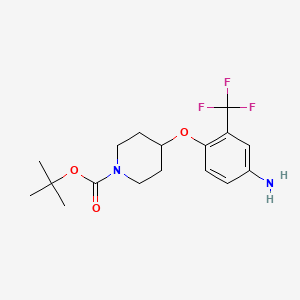
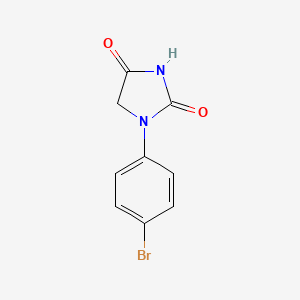
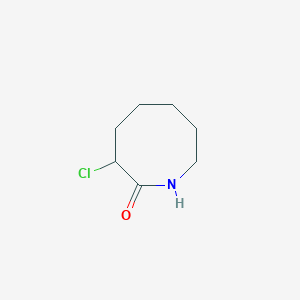
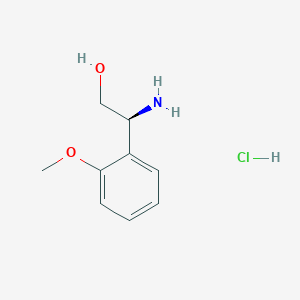
![Methyl 2-[(2,5-dichlorophenyl)sulfanyl]acetate](/img/structure/B3125505.png)
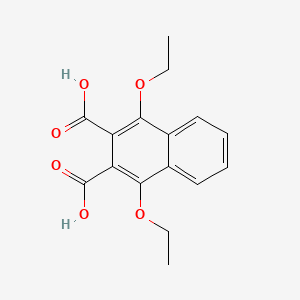
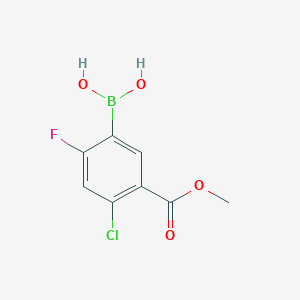
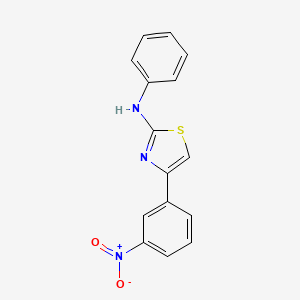
![[(5-Hydroxy-pyridine-3-carbonyl)-amino]-acetic acid](/img/structure/B3125527.png)
